molecular formula C9H7ClN2O2 B046561 5-Chloro-2-oxindole-1-carboxamide CAS No. 100599-06-2

5-Chloro-2-oxindole-1-carboxamide

Cat. No. B046561
M. Wt: 210.62 g/mol
InChI Key: WGRHBRAKCHCGER-UHFFFAOYSA-N
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Description

5-Chloro-2-oxindole, also known as 5-Chlorooxindole, is a chemical compound with the empirical formula C8H6ClNO . It has a molecular weight of 167.59 . This compound is a starting material for tenidap sodium, a pharmaceutical drug candidate .


Synthesis Analysis

The synthesis of indole carboxamides, including 5-Chloro-2-oxindole-1-carboxamide, has been the focus of many researchers . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The indole compound, which is a part of 5-Chloro-2-oxindole-1-carboxamide, is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives, such as 5-Chloro-2-oxindole-1-carboxamide, causes hydrogen bonds with a variety of enzymes and proteins . This often results in the inhibition of their activity .


Physical And Chemical Properties Analysis

5-Chloro-2-oxindole is a solid substance . It has a melting point of 194-197 °C . It is soluble in methanol .

Safety And Hazards

5-Chloro-2-oxindole has been classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Repr. 2 - Skin Sens. 1 . This indicates that it is harmful if swallowed, may cause an allergic skin reaction, and may damage fertility or the unborn child .

Future Directions

The indole derivatives, including 5-Chloro-2-oxindole-1-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-chloro-2-oxo-3H-indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRHBRAKCHCGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431937
Record name 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-oxindole-1-carboxamide

CAS RN

100599-06-2
Record name 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclization of 4.78 g (0.021 mole) of 2-(5-chloro-2-ureidophenyl)acetic acid with 8.0 g (0.063 mole) of trifluoroacetic anhydride in 75 ml of trifluoroacetic acid, according to the method of Example 13, followed by recrystallization of the crude product from acetonitrile, gave 80 mg of the title compound, m.p. 211° C. (dec.).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
4
Citations
PR Kumar, PS Goud, S Raju, M Sailaja… - … Process Research & …, 2001 - ACS Publications
… An industrially viable, robust, and economic process is developed for Tenidap sodium and its important intermediate 5-chloro-2-oxindole-1-carboxamide. Use of inorganic cyanates, in …
Number of citations: 4 pubs.acs.org
IL Bonaccorsi, HM McNair, LA Brunner… - Journal of agricultural …, 1999 - ACS Publications
A fast HPLC method for the determination of the oxygen heterocyclic compounds of citrus essential oils was developed. Five different oils were analyzed under identical conditions, by …
Number of citations: 46 pubs.acs.org
JW Holland, C Hui, PR Cullis, TD Madden - Biochemistry, 1996 - ACS Publications
The effect of poly(ethylene glycol)−lipid (PEG−lipid) conjugates on liposomal fusion was investigated. Incorporation of PEG−lipids into large unilamellar vesicles (LUVs) composed of …
Number of citations: 246 pubs.acs.org
R Fernández-Ruiz, M Furió, FC Galisteo… - Analytical …, 2002 - ACS Publications
The methodology developed for evaluating, by total reflection X-ray fluorescence, the main elements in used three-way catalysts for cars after more than 59 000 km is described. The …
Number of citations: 51 pubs.acs.org

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